molecular formula C16H21BrOSi B8805557 ((4-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane

((4-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8805557
M. Wt: 337.33 g/mol
InChI Key: LQQOYEOPMKPHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C16H21BrOSi and its molecular weight is 337.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21BrOSi

Molecular Weight

337.33 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3

InChI Key

LQQOYEOPMKPHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of imidazole (2.3 g, 34 mmole) and 4-bromonaphthol (13, 5.0 g, 22 mmole) in DMF (10 mL) at 0° C. was added t-butyldimethylsilyl chloride (3.7 g, 24.6 mmole) in several portions. The mixture was warmed to room temperature and stirred for 2 h. The reaction mixture was partitioned between Et2O (500 mL) and water (300 mL) and the aqueous layer was back-extracted with Et2O (300 mL). The combined organic layers were washed with water (300 mL) and brine (300 mL), dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (silica gel, hexanes) to afford (4-bromonaphthalen-1-yloxy)(tert-butyl)dimethylsilane (14, 6.4 g, 85%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.21 8.14 (m, 2H), 7.61-7.49 (m, 3H), 6.74 (d, J=8.2 Hz, 1H), 1.10 (s, 9H), 0.28 (s, 6H).
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